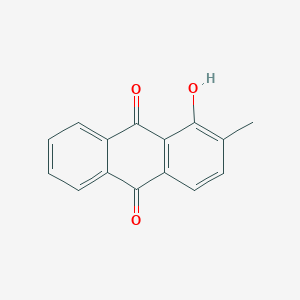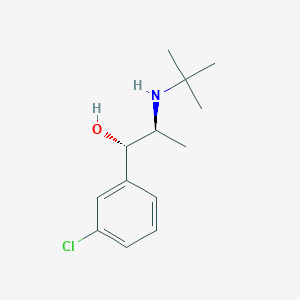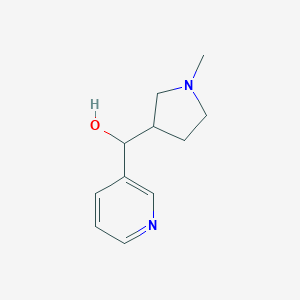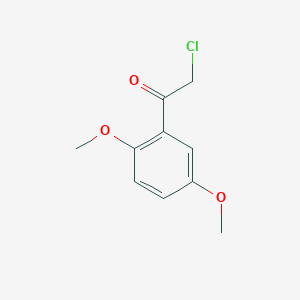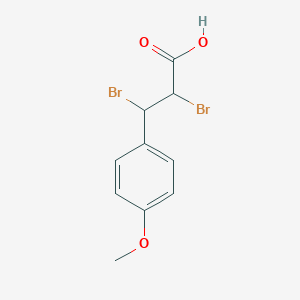
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid often involves complex reactions. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form corresponding indanones, which are susceptible to auto-oxidation in the presence of air, leading to a mixture of various compounds (Brown, Denman, & O'donnell, 1971). This indicates the complexity and the reactive nature of similar molecular structures during synthesis processes.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is characterized by intricate intra- and intermolecular interactions. For example, structural investigations reveal significant stabilization through intramolecular N-H⋯O and O-H⋯O interactions along with intermolecular interactions, highlighting the complexity of their molecular geometry (Venkatesan et al., 2016).
Chemical Reactions and Properties
Compounds with similar structures exhibit diverse chemical reactions. The regioselective bromination of 4-methoxyphenylacetic acid, leading to products with electron-withdrawing and donating properties, showcases the reactivity and the influence of substituents on the chemical behavior of such compounds (Guzei, Gunderson, & Hill, 2010).
Physical Properties Analysis
The physical properties, including crystalline structure and thermal stability, of related compounds, are crucial for understanding their behavior under different conditions. For instance, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative intended to improve chemical stability and liposolubility, highlights the importance of structural modifications on the physical properties (Chen et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability under various conditions, are key to understanding the potential applications of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid and its derivatives. For example, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from related compounds demonstrates the potential for creating new molecules with specific properties through targeted chemical reactions (Tan Bin, 2011).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis : This compound is noted for its potential applications in organic synthesis and catalysis, as highlighted in a study by Fun, Hemamalini, Nithinchandra, and Kalluraya (2011) from the publication "Acta Crystallographica Section E: Structure Reports Online" (Fun et al., 2011).
Antibacterial and Mutagenic Properties : It has been reported to be active against Staphylococcus aureus and possesses bactericidal and mutagenic effects on Triticum aestivum. This was explored in a study by Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, and Stănescu (2013) in the "Turkish Journal of Biology" (Jităreanu et al., 2013).
Chemopreventive Potential : The compound has demonstrated promising biological effects, such as chemoprevention in colon and tongue cancers in rats, as investigated by Curini, Epifano, Genovese, Marcotullio, and Menghini (2006) in "Anti-cancer agents in medicinal chemistry" (Curini et al., 2006).
Nickel Trace Determination : A highly sensitive and selective spectrophotometric method using this compound for determining trace amounts of nickel in various materials was described by Izquierdo and Carrasco (1984) in "Analyst" (Izquierdo & Carrasco, 1984).
Conversion into Various Compounds : It undergoes acid-catalysed ring closure to 2-phenyl-1-indanone, susceptible to auto-oxidation and convertible into various compounds, as studied by Brown, Denman, and O'donnell (1971) in "Journal of The Chemical Society C: Organic" (Brown et al., 1971).
Antioxidant, Anti-inflammatory, and Antiulcer Activity : The synthesized compounds, including this acid, exhibit significant antioxidant, anti-inflammatory, and antiulcer activity, as found by Subudhi and Sahoo (2011) in "Chemical & pharmaceutical bulletin" (Subudhi & Sahoo, 2011).
Formation of Other Chemicals : A study on the elimination reaction of α-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions to produce different chemicals was conducted by Chu Wen-yi (2011) in "Chemistry World" (Chu Wen-yi, 2011).
Safety And Hazards
“2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 22. The compound carries the GHS07 pictogram and the signal word "Warning"2. Precautionary statements include P301 + P312 + P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth) and P305 + P351 + P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing)2.
Zukünftige Richtungen
As “2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid” is provided to early discovery researchers, it may play a role in the development of new chemical reactions, synthetic methods, or biological studies2. However, the specific future directions of this compound are not detailed in the retrieved sources.
Please note that this analysis is based on the information available from the retrieved sources and may not be exhaustive. For more detailed information, further research and consultation with experts in the field may be necessary.
Eigenschaften
IUPAC Name |
2,3-dibromo-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJORQFVICKTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333177 | |
| Record name | 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
77820-32-7 | |
| Record name | 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)
![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)
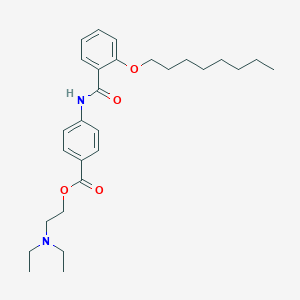
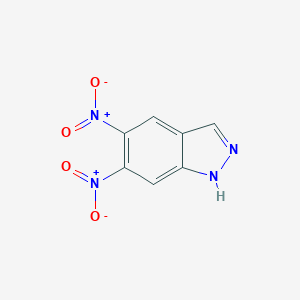
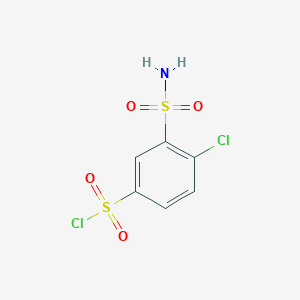
![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)
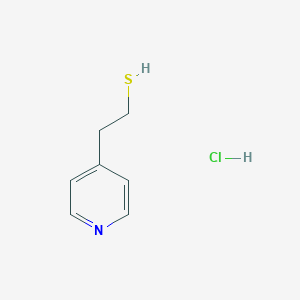
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)

